N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with hydroxy, methylsulfanyl, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-(trifluoromethyl)benzoic acid with an appropriate amine to form the benzamide. The hydroxy and methylsulfanyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide can produce primary or secondary amines.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a useful probe in studying biological processes.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzamide
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-chlorobenzamide
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-fluorobenzamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c1-20-7-6-11(18)8-17-12(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,18H,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVBCNGBZUNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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